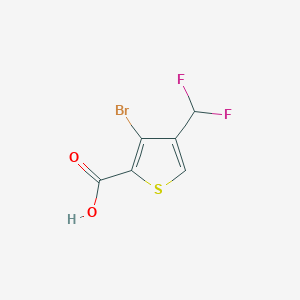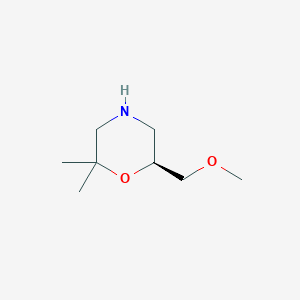![molecular formula C17H17F2N3O3 B2582263 N-(1-cyanocyclobutyl)-N'-[2-(2,4-difluorophenyl)-2-oxoethyl]butanediamide CAS No. 1281135-13-4](/img/structure/B2582263.png)
N-(1-cyanocyclobutyl)-N'-[2-(2,4-difluorophenyl)-2-oxoethyl]butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyanocyclobutyl)-N'-[2-(2,4-difluorophenyl)-2-oxoethyl]butanediamide, also known as DPP-4 inhibitor, is a class of drugs that is used to treat type 2 diabetes. DPP-4 inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the breakdown of incretin hormones. Incretin hormones stimulate insulin secretion in response to food intake, and by inhibiting DPP-4, DPP-4 inhibitors increase the levels of these hormones, leading to better blood glucose control.
Scientific Research Applications
Scientific Research Applications of Cyanoacrylates
Medical Use in Hemostasis and Wound Closure
Cyanoacrylates, such as N-butyl-2-cyanoacrylate, have seen extensive application in medical procedures for their rapid adhesive properties. They are prominently used for the closure of wounds and surgical incisions, demonstrating both safety and effectiveness. For example, Seewald et al. (2008) discussed the use of N-butyl-2-cyanoacrylate for treating bleeding gastric fundal varices using a standardized injection technique, which was found to be safe and effective without significant complications Seewald, S., Ang, T., Imazu, H., Naga, M., Omar, S., Groth, S., ... Soehendra, N. (2008). Gastrointestinal Endoscopy. Similarly, Amiel et al. (1999) reported on the long-term outcomes of using N-butyl-2-cyanoacrylate for cutaneous closure of low-tension surgical incisions in pediatric patients, highlighting its low complication rate and excellent cosmetic outcomes Amiel, G., Sukhotnik, I., Kawar, B., & Siplovich, L. (1999). Journal of the American College of Surgeons.
Vascular Applications
In vascular medicine, cyanoacrylates are utilized for embolizing blood vessels in conditions like variceal bleeding, pseudoaneurysms, and arteriovenous malformations. These substances offer a minimally invasive alternative to traditional surgery, providing an immediate and durable solution to potentially life-threatening conditions. For instance, Hamaguchi et al. (2013) described a technique using N-butyl cyanoacrylate for embolizing a pseudoaneurysm, highlighting the material's safety, short treatment time, and precise control over the embolization area Hamaguchi, S., Ogawa, Y., Arai, Y., Hashimoto, K., & Nakajima, Y. (2013). Japanese Journal of Radiology.
properties
IUPAC Name |
N'-(1-cyanocyclobutyl)-N-[2-(2,4-difluorophenyl)-2-oxoethyl]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3/c18-11-2-3-12(13(19)8-11)14(23)9-21-15(24)4-5-16(25)22-17(10-20)6-1-7-17/h2-3,8H,1,4-7,9H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQQGMGULORHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CCC(=O)NCC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2582185.png)
![5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[(5-chloropyridin-2-yl)amino]-N-(2-ethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2582189.png)
![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2582190.png)
![5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2582191.png)
![N''-(2-chlorobenzyl)-N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]oxamide](/img/structure/B2582192.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2582195.png)
![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2582201.png)
![3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2582203.png)